molecular formula C21H28N2O5S2 B11168774 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide

Cat. No.: B11168774
M. Wt: 452.6 g/mol
InChI Key: LIPBESNFVFBVOF-UHFFFAOYSA-N
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Description

    N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-[(2-methoxyethyl)sulfanyl]benzamide: is a chemical compound with the molecular formula CHNOS.

  • This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-aminobenzenesulfonamide with 2-(2-methoxyethylthio)benzoic acid, followed by esterification with 3-ethoxypropyl chloride.

      Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents and acid catalysts.

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy or as an enzyme inhibitor.

      Biological Studies: It may serve as a tool compound to investigate cellular processes or protein interactions.

      Industry: While not widely used in industry, it could find applications in specialty chemicals or materials.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other sulfonamides, such as sulfamethoxazole or acetazolamide, share structural similarities.

      Uniqueness: The combination of the 3-ethoxypropyl group and the 2-(2-methoxyethyl)sulfanyl moiety distinguishes this compound from its counterparts.

    Properties

    Molecular Formula

    C21H28N2O5S2

    Molecular Weight

    452.6 g/mol

    IUPAC Name

    N-[4-(3-ethoxypropylsulfamoyl)phenyl]-2-(2-methoxyethylsulfanyl)benzamide

    InChI

    InChI=1S/C21H28N2O5S2/c1-3-28-14-6-13-22-30(25,26)18-11-9-17(10-12-18)23-21(24)19-7-4-5-8-20(19)29-16-15-27-2/h4-5,7-12,22H,3,6,13-16H2,1-2H3,(H,23,24)

    InChI Key

    LIPBESNFVFBVOF-UHFFFAOYSA-N

    Canonical SMILES

    CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC

    Origin of Product

    United States

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